molecular formula C26H31N3O3 B11028795 Ethyl 4-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}piperazine-1-carboxylate

Ethyl 4-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}piperazine-1-carboxylate

Cat. No.: B11028795
M. Wt: 433.5 g/mol
InChI Key: QYSHLPJGUDHFJC-UHFFFAOYSA-N
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Description

ETHYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a pyrazinecarboxylate ester under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

ETHYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.

    Pyrazinecarboxylate Esters: Compounds with similar structural features and biological activities.

Uniqueness

ETHYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific combination of quinoline and pyrazinecarboxylate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 4-[(1-benzoyl-2,2-dimethylquinolin-4-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C26H31N3O3/c1-4-32-25(31)28-16-14-27(15-17-28)19-21-18-26(2,3)29(23-13-9-8-12-22(21)23)24(30)20-10-6-5-7-11-20/h5-13,18H,4,14-17,19H2,1-3H3

InChI Key

QYSHLPJGUDHFJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(N(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)(C)C

Origin of Product

United States

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